N-[3-(4-Ethylpiperazin-1-YL)propyl]-2-(pyridin-2-YL)quinoline-4-carboxamide
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Overview
Description
N-[3-(4-Ethylpiperazin-1-YL)propyl]-2-(pyridin-2-YL)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-Ethylpiperazin-1-YL)propyl]-2-(pyridin-2-YL)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Piperazine Group: The piperazine group is introduced through a nucleophilic substitution reaction with an appropriate alkyl halide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
- Investigated for its ability to modulate biological pathways involved in disease progression.
Industry:
- Used in the development of new materials with specific properties.
- Studied for its potential applications in the field of nanotechnology.
Mechanism of Action
The mechanism of action of N-[3-(4-Ethylpiperazin-1-YL)propyl]-2-(pyridin-2-YL)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This can lead to the inhibition of key biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and gene expression.
Comparison with Similar Compounds
- N-[3-(4-Methylpiperazin-1-YL)propyl]-2-(pyridin-2-YL)quinoline-4-carboxamide
- N-[3-(4-Phenylpiperazin-1-YL)propyl]-2-(pyridin-2-YL)quinoline-4-carboxamide
- N-[3-(4-Benzylpiperazin-1-YL)propyl]-2-(pyridin-2-YL)quinoline-4-carboxamide
Uniqueness: N-[3-(4-Ethylpiperazin-1-YL)propyl]-2-(pyridin-2-YL)quinoline-4-carboxamide is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c1-2-28-14-16-29(17-15-28)13-7-12-26-24(30)20-18-23(22-10-5-6-11-25-22)27-21-9-4-3-8-19(20)21/h3-6,8-11,18H,2,7,12-17H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONYGYXYSPDDJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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